(2R)-2-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid
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Overview
Description
(2R)-2-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid is a chiral amino acid derivative that contains a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid typically involves the condensation of a thiazole derivative with an appropriate amino acid precursor. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . This reaction can be adapted to synthesize thiazole derivatives by using thiazole-specific starting materials.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to modify the thiazole ring or the amino acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.
Scientific Research Applications
(2R)-2-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound can be used to study enzyme-substrate interactions and protein-ligand binding due to its unique structure.
Industry: The compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2R)-2-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and amino acid moiety can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds containing a thiophene ring, such as suprofen and articaine, exhibit similar pharmacological properties.
1,2,4-Triazole Derivatives: These compounds, like fluconazole and anastrozole, are used in pharmaceuticals and have similar structural features.
Uniqueness
(2R)-2-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid is unique due to its specific combination of a thiazole ring and an amino acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H10N2O2S |
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Molecular Weight |
186.23 g/mol |
IUPAC Name |
(2R)-2-amino-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid |
InChI |
InChI=1S/C7H10N2O2S/c1-4-9-3-5(12-4)2-6(8)7(10)11/h3,6H,2,8H2,1H3,(H,10,11)/t6-/m1/s1 |
InChI Key |
MOYJHNSIMNVRQP-ZCFIWIBFSA-N |
Isomeric SMILES |
CC1=NC=C(S1)C[C@H](C(=O)O)N |
Canonical SMILES |
CC1=NC=C(S1)CC(C(=O)O)N |
Origin of Product |
United States |
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